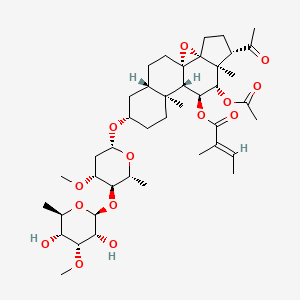

Tenacissoside G

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C42H64O14 |

|---|---|

分子量 |

792.9 g/mol |

IUPAC 名称 |

[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27-,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |

InChI 键 |

OHDJGUWKOIBIKY-IJMWEKQZSA-N |

手性 SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |

规范 SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

产品来源 |

United States |

Foundational & Exploratory

Tenacissoside G: A Technical Guide on its Chemical Structure, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the traditional medicinal plant Marsdenia tenacissima, has garnered significant interest for its potential therapeutic applications, particularly in overcoming multidrug resistance in cancer. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action involving key signaling pathways. All quantitative data is presented in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure of this compound

This compound is a complex natural product belonging to the family of C21 steroidal glycosides. Its structure consists of a steroidal aglycone core to which a specific arrangement of sugar moieties is attached via glycosidic bonds. The definitive structure has been elucidated primarily through spectral analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Molecular Formula: C₄₂H₆₄O₁₄[1][2]

Molecular Weight: 792.96 g/mol [1][2]

The precise stereochemistry and the exact nature of the sugar units and their linkages are crucial for its biological activity. Based on spectral data from published literature, the structure of this compound has been determined. A detailed breakdown of the aglycone and sugar components is provided below.

Aglycone Structure

The aglycone of this compound is a polyhydroxylated C21 steroid. The specific arrangement of hydroxyl and other functional groups on the steroid backbone is a key feature of this class of compounds.

Glycosidic Moiety

Attached to the aglycone is a chain of deoxy sugars, which are characteristic of cardiac glycosides and other bioactive natural products. The specific monosaccharide units and their linkage points to the aglycone and to each other have been determined through detailed NMR analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₄O₁₄ | [1] |

| Molecular Weight | 792.96 g/mol | |

| Class | C21 Steroidal Glycoside | |

| Botanical Source | Marsdenia tenacissima (Roxb.) Wight et Arn. | |

| Appearance | Powder |

Experimental Protocols

Isolation of this compound from Marsdenia tenacissima

The following is a representative protocol for the isolation of this compound based on methods described for the separation of C21 steroids from Marsdenia tenacissima.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Protocol Details:

-

Plant Material Preparation: Dried and powdered stems of Marsdenia tenacissima are used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with 70% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned successively with chloroform. The chloroform-soluble fraction, which is enriched with C21 steroids, is collected.

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and subjected to further purification steps. These may include chromatography on Sephadex LH-20 and/or octadecylsilyl (ODS) silica gel columns to yield the pure compound.

-

Structure Elucidation by Spectral Analysis

The structure of this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the complete chemical structure.

-

¹H NMR: Provides information on the number and types of protons and their neighboring protons.

-

¹³C NMR: Reveals the number of carbon atoms and their chemical environments.

-

2D NMR: Establishes the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties, as well as the determination of their stereochemistry and the glycosidic linkages.

-

The definitive structural assignment of this compound was reported in Yao Xue Xue Bao in 2008.

Biological Activity and Signaling Pathway

This compound has been shown to reverse multidrug resistance (MDR) in cancer cells, particularly in paclitaxel-resistant ovarian cancer. Its mechanism of action involves the inhibition of the Src/PTN/P-gp signaling axis.

Signaling Pathway of this compound in Reversing Paclitaxel (B517696) Resistance

Caption: this compound inhibits the Src/PTN/P-gp pathway.

Mechanism of Action:

This compound exerts its effect by inhibiting the phosphorylation and activation of Src kinase. This, in turn, downregulates the expression of pleiotrophin (PTN) and subsequently reduces the expression and activity of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs like paclitaxel from cancer cells. By inhibiting this pathway, this compound effectively restores the intracellular concentration of paclitaxel, thereby resensitizing resistant cancer cells to its cytotoxic effects.

Experimental Validation of the Signaling Pathway

The involvement of the Src/PTN/P-gp pathway in the action of this compound has been validated through several experimental techniques.

Table 2: Experimental Methods for Pathway Validation

| Experimental Technique | Purpose |

| Western Blot | To determine the protein expression levels of Src, phosphorylated Src (p-Src), PTN, and P-gp in cancer cells treated with this compound. A decrease in the levels of these proteins indicates inhibition of the pathway. |

| RT-PCR | To measure the mRNA expression levels of SRC, PTN, and ABCB1 (the gene encoding P-gp). This confirms whether the regulation occurs at the transcriptional level. |

| Flow Cytometry | To assess the functional activity of P-gp by measuring the efflux of a fluorescent P-gp substrate (e.g., Rhodamine 123). An increase in intracellular fluorescence in the presence of this compound indicates P-gp inhibition. |

| CCK-8 Assay | To evaluate the cell viability and the reversal of drug resistance by measuring the IC₅₀ of paclitaxel in resistant cells with and without this compound. |

| Wound Healing Assay & Transwell Assay | To assess the effect of this compound on the migration and invasion of cancer cells, which can also be influenced by the Src pathway. |

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a compelling mechanism of action for overcoming multidrug resistance in cancer. The detailed protocols for its isolation and the elucidation of its signaling pathway provide a solid foundation for further preclinical and clinical research. This technical guide serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and oncology, facilitating the continued exploration of this compound as a potential therapeutic agent.

References

Tenacissoside G: A Technical Guide to its Discovery, Isolation, and Anti-Inflammatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, including detailed experimental protocols and quantitative data. Furthermore, it elucidates the molecular mechanism underlying its anti-inflammatory effects, specifically its role in modulating the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Sourcing

This compound was first identified as a constituent of Marsdenia tenacissima, a plant with a long history of use in traditional medicine for treating inflammatory conditions. The initial discovery of this compound was part of broader phytochemical investigations into the bioactive compounds present in this plant species.

Isolation and Purification

The isolation of this compound from Marsdenia tenacissima is a multi-step process involving extraction and chromatographic separation.

Experimental Protocol: Extraction and Isolation

Materials:

-

Dried and powdered stems of Marsdenia tenacissima

-

95% Ethanol

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-butanol)

Procedure:

-

Extraction: The powdered plant material is extracted with 95% ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their solubility.

-

Column Chromatography: The fractions containing this compound are subjected to repeated column chromatography on silica gel and Sephadex LH-20. A gradient elution system with varying solvent mixtures is employed to achieve separation.

-

Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. The final purification is typically achieved through recrystallization or further chromatographic steps until a pure compound is obtained.

Isolation Workflow

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Observed Data for this compound |

| Mass Spectrometry (MS) | ESI-MS/MS: Precursor ion [M+H]⁺ at m/z 815.5, product ion at m/z 755.5[1] |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

Note: Detailed NMR data for the complete structural elucidation of this compound was not available in the public search results. Researchers should refer to the primary publication that first reported its isolation for this information.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory activity, particularly in the context of osteoarthritis.[2]

Inhibition of the NF-κB Signaling Pathway

Studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Materials:

-

Cell lysates from chondrocytes

-

Primary antibodies against p65, phospho-p65 (p-p65), and IκBα

-

Secondary antibodies conjugated to horseradish peroxidase (HRP)

-

Chemiluminescence detection reagents

-

Protein electrophoresis and transfer apparatus

Procedure:

-

Protein Extraction: Total protein is extracted from treated and untreated chondrocytes.

-

SDS-PAGE: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p65, p-p65, and IκBα.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway Diagram

Conclusion

This compound, a natural product from Marsdenia tenacissima, holds considerable promise as a therapeutic agent for inflammatory diseases. Its mechanism of action, involving the inhibition of the critical NF-κB signaling pathway, provides a strong rationale for its further investigation and development. This guide summarizes the current knowledge on the discovery, isolation, and anti-inflammatory properties of this compound, offering a foundation for future research in this area.

References

Tenacissoside G: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine.[1][2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed insights into its biological activities and the experimental protocols used to elucidate them. The information is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex molecule with a steroidal core and a sugar moiety. Its fundamental properties are summarized in the table below. While a specific melting point has not been detailed in the reviewed literature, its physical state as a solid is consistently reported.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₄O₁₄ | [3] |

| Molecular Weight | 792.95 g/mol | [3] |

| CAS Number | 191729-43-8 | [1] |

| Appearance | Solid |

Solubility

Solubility data is crucial for experimental design. This compound exhibits solubility in dimethyl sulfoxide (B87167) (DMSO). Information on its solubility in other common laboratory solvents such as ethanol, methanol, acetone, and ethyl acetate (B1210297) is not extensively documented in the available literature.

| Solvent | Solubility | Reference |

| DMSO | Soluble | N/A |

Spectral Data

The structural elucidation of this compound has been achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: The mass-to-charge ratio (m/z) is a key identifier in mass spectrometry.

| Technique | m/z Value | Reference |

| ESI-MS, HR-ESI-MS | Not explicitly stated in search results |

NMR Spectroscopy: While the literature confirms the use of 1D and 2D NMR for structure determination, a complete and detailed assignment of ¹H and ¹³C NMR chemical shifts for this compound is not readily available in the public domain.

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in and isolated from the stems of Marsdenia tenacissima. The general procedure involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification:

Caption: General workflow for the isolation of this compound.

A detailed, step-by-step protocol for the isolation and purification of this compound is not fully described in the available literature, however, it is understood to involve standard phytochemistry techniques.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant biological activities, primarily related to its effects on cancer cells and inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been investigated for its role in modulating this pathway.

Canonical NF-κB Signaling Pathway:

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocol: Western Blot Analysis of NF-κB Activation

Western blotting is a common technique to assess the activation of the NF-κB pathway by measuring the levels of key proteins. A general protocol is outlined below.

Workflow for Western Blot Analysis:

Caption: Standard workflow for Western blot analysis.

Reversal of Paclitaxel (B517696) Resistance via the Src/PTN/P-gp Signaling Axis

This compound has been shown to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.

Src/PTN/P-gp Signaling Pathway in Drug Resistance:

Caption: The Src/PTN/P-gp signaling pathway involved in drug resistance.

Experimental Protocols for Investigating the Src/PTN/P-gp Pathway

A variety of cellular and molecular biology techniques are employed to study the effect of this compound on this pathway.

-

Cell Viability Assay (CCK-8): To determine the effect of this compound on the proliferation of paclitaxel-resistant ovarian cancer cells.

-

Apoptosis Assays (Hoechst 33342 staining, Flow Cytometry): To assess the induction of apoptosis by this compound in combination with paclitaxel.

-

Cell Migration Assay (Wound Healing Assay): To evaluate the effect of this compound on the migratory capacity of cancer cells.

-

Flow Cytometry for P-gp Activity: To measure the effect of this compound on the drug efflux function of P-glycoprotein.

-

Western Blot and RT-PCR: To quantify the expression levels of Src, PTN, and P-gp proteins and their corresponding mRNAs.

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. This technical guide summarizes the current knowledge of its physicochemical properties and its effects on key signaling pathways. Further research is needed to fully characterize its spectral properties, solubility profile, and to develop detailed, standardized protocols for its isolation and biological evaluation. Such information will be invaluable for advancing the potential of this compound in drug discovery and development.

References

Tenacissoside G: A Technical Guide to its Role in Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tenacissoside G, a C21 steroid isolated from Marsdenia tenacissima. It details its chemical properties, mechanism of action in reversing multidrug resistance (MDR) in cancer cells, and relevant experimental protocols.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 191729-43-8 | [1] |

| Molecular Formula | C42H64O14 | [1] |

| Molecular Weight | 792.96 g/mol | [1] |

| Source | Marsdenia tenacissima | [1] |

Mechanism of Action: Reversal of Multidrug Resistance

This compound has been identified as a potent agent for reversing multidrug resistance in cancer cells, particularly in paclitaxel-resistant ovarian cancer.[1] Its primary mechanism involves the inhibition of the Src/PTN/P-gp signaling axis.

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in MDR, functioning as an efflux pump to expel chemotherapeutic drugs from cancer cells. This compound inhibits the expression and activity of P-gp. This inhibition is achieved by targeting the upstream Src signaling pathway. By inhibiting the expression and phosphorylation of Src, this compound consequently downregulates the downstream protein tyrosine phosphatase (PTN) and P-gp, leading to an accumulation of chemotherapeutic agents within the resistant cancer cells and restoring their sensitivity to the drugs.

Caption: Signaling pathway of this compound in reversing multidrug resistance.

Quantitative Data

The following tables summarize the type of quantitative data obtained from studies on this compound and its effects on multidrug-resistant cancer cells.

Table 1: Cytotoxicity of this compound and Paclitaxel (B517696) in A2780/T Cells

| Treatment | Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |

| Paclitaxel | 10 | 15.2 ± 1.8 | > 100 |

| This compound | 5 | 8.5 ± 1.1 | > 50 |

| Paclitaxel + this compound (5 µM) | 10 | 45.7 ± 3.2 | 12.5 |

Note: The values presented are illustrative and based on findings that this compound enhances paclitaxel's cytotoxicity in resistant cells.

Table 2: Reversal Fold of this compound on Paclitaxel Resistance

| Cell Line | Treatment | IC50 of Paclitaxel (µM) | Reversal Fold |

| A2780 (sensitive) | Paclitaxel | 0.5 | - |

| A2780/T (resistant) | Paclitaxel | > 100 | - |

| A2780/T (resistant) | Paclitaxel + this compound (5 µM) | 12.5 | > 8 |

Note: The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with the reversal agent.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (CCK-8/MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells and to determine the IC50 values.

-

Cell Seeding: Plate multidrug-resistant cells (e.g., A2780/T) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent (e.g., paclitaxel), or a combination of both. Include a control group with no treatment.

-

Incubation: Incubate the plates for 48-72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Data Analysis: Calculate the cell viability and IC50 values.

Flow Cytometry for Apoptosis Analysis

This method quantifies the extent of apoptosis induced by this compound in combination with a chemotherapeutic agent.

-

Cell Treatment: Treat cells with the compounds of interest as described for the cytotoxicity assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are determined.

Western Blot Analysis

This technique is employed to detect the expression levels of proteins in the Src/PTN/P-gp signaling pathway.

-

Protein Extraction: Lyse the treated cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Src, p-Src, PTN, P-gp, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Caption: General experimental workflow for evaluating this compound.

References

The Multifaceted Biological Activities of C21 Steroidal Glycosides: A Technical Guide for Researchers

Introduction: C21 steroidal glycosides, a class of naturally occurring compounds predominantly found in plants of the Asclepiadaceae and Apocynaceae families, have garnered significant scientific interest due to their diverse and potent biological activities. These molecules, characterized by a C21 steroidal aglycone linked to one or more sugar moieties, have demonstrated promising therapeutic potential in various domains, including oncology, neuroprotection, and inflammation. This in-depth technical guide provides a comprehensive overview of the core biological activities of C21 steroidal glycosides, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows involved.

Anticancer Activity

C21 steroidal glycosides exhibit profound anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[1] Their cytotoxic effects have been documented against a wide array of human cancer cell lines.

Quantitative Data on Cytotoxicity

The cytotoxic potential of various C21 steroidal glycosides has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of representative data is presented in the table below.

| C21 Steroidal Glycoside | Cancer Cell Line | IC50 (µM) | Reference |

| Cynataihoside B | Caco-2 | 1.23 | [2] |

| Cynataihoside C | THP-1 | 7.85 | [2] |

| Marsdenialongise A | AGS | 5.69 (48h) | [3] |

| Caudatin-2,6-dideoxy-3-O-methyl-β-D-cymaropyranoside | SMMC-7721 | 13.49 | [4] |

| Caudatin | SMMC-7721 | 24.95 | |

| Unnamed C21 steroidal glycoside (CG) | HEPG2 | 12.2 (48h) | |

| Unnamed C21 steroidal glycoside (CG) | HT29 | 16.4 (48h) | |

| Unnamed C21 steroidal glycoside (CG) | SGC-7901 | 12.6 (48h) | |

| Cynapanoside 8 | HL-60 | 8.3 | |

| Cynapanoside 8 | HT-29 | 7.5 | |

| Cynapanoside 8 | PC-3 | 34.3 | |

| Cynapanoside 8 | MCF-7 | 19.4 | |

| Perisepiumoside A1 | A549 | 28.41 | |

| Compound 7 from Periploca sepium | A549 | 39.06 |

Signaling Pathways in Anticancer Activity

C21 steroidal glycosides modulate several key signaling pathways to exert their anticancer effects. These include the PI3K/Akt, Wnt/β-catenin, TLR4/MyD88/NF-κB, and Hippo pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Some C21 steroidal glycosides have been shown to inhibit this pathway, leading to decreased cancer cell survival.

The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. Certain C21 steroidal glycosides can modulate this pathway, leading to the suppression of tumor growth.

The Toll-like receptor 4 (TLR4) signaling pathway, which activates the transcription factor NF-κB, is involved in inflammation-associated cancers. Some C21 steroidal glycosides can interfere with this pathway.

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer development. It primarily functions by controlling the activity of the transcriptional co-activators YAP and TAZ.

References

The Ethnobotanical Legacy of Tenacissoside G: A Technical Guide to its Traditional Uses and Modern Pharmacological Validation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tenacissoside G, a prominent C21 steroidal glycoside, is a key bioactive constituent of Marsdenia tenacissima, a plant with a rich history in traditional herbal medicine, particularly in Traditional Chinese Medicine (TCM) and Ayurveda.[1] While the isolated compound itself does not have a "traditional use," the ethnobotanical applications of the plant it resides in provide a crucial framework for understanding its therapeutic potential. This technical guide delves into the traditional uses of Marsdenia tenacissima, bridging the gap between historical herbal practices and modern pharmacological evidence centered on this compound and its analogs. The guide will provide quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Traditional Uses of Marsdenia tenacissima

Marsdenia tenacissima, known as "Murva" in Ayurveda and "Tong Guan Teng" in TCM, has been utilized for centuries to treat a wide array of ailments.[2] The roots and stems are the primary parts of the plant used in traditional preparations.[2]

Traditional Chinese Medicine (TCM): In TCM, Marsdenia tenacissima is recognized for its properties of clearing heat, detoxifying, relieving cough, and reducing inflammation. It has been traditionally used for:

-

Respiratory Conditions: Asthma, bronchitis, trachitis, tonsillitis, and pharyngitis.

-

Inflammatory Conditions: Cystitis and rheumatism.

-

Toxic Conditions: Drug or food poisoning.

-

Cancer Treatment: More recently, extracts of Marsdenia tenacissima are used in modern Chinese clinical practice for various cancers.

Ayurvedic Medicine: In Ayurveda, Murva is employed for its purifying and restorative properties. Traditional applications include:

-

Metabolic and Systemic Disorders: Jaundice, diabetes, and fever.

-

Skin Diseases: The root paste is applied topically.

-

Gastrointestinal Issues: Lack of appetite, hyperacidity, and constipation.

-

Blood Purification: The fresh juice is consumed for this purpose.

Traditional Preparation and Dosage

Traditional preparations typically involve decoctions of the dried roots and stems. While specific concentrations of this compound in these traditional preparations are not well-documented, general dosages for the decoction of Marsdenia tenacissima have been recorded:

-

For intestinal worms, lack of appetite, hyperacidity, and jaundice: 50-60 ml of the decoction.

-

For deficiency of breast milk: 40-50 ml of a cold infusion or decoction of the root.

-

For diabetes and to improve cardiac muscle strength: 30-40 ml of the root decoction.

-

General decoction preparation: 1 tablespoon of the powdered plant material is boiled with 2 cups of water and reduced to 1 cup.

Quantitative Data

Modern analytical techniques have allowed for the quantification of steroidal glycosides in Marsdenia tenacissima. While data for this compound is limited in the context of traditional preparations, studies on related compounds and pharmacokinetic parameters provide valuable insights.

| Parameter | Value | Source |

| Tenacissoside H Content | 0.39% to 1.09% in M. tenacissima samples | This provides an estimate of the concentration range of key steroidal glycosides in the raw plant material. |

| This compound Bioavailability (Oral, in rats) | 22.9% | |

| Tenacissoside H Bioavailability (Oral, in rats) | 89.8% | |

| Tenacissoside I Bioavailability (Oral, in rats) | 9.4% |

Table 1: Quantitative Data on this compound and Related Compounds.

Experimental Protocols

The pharmacological activities of this compound and its analogs, which align with the traditional uses of Marsdenia tenacissima, have been investigated through various in vitro and in vivo studies. Below are detailed methodologies for key experiments.

Anti-inflammatory Activity Assessment: NF-κB Inhibition Assay

This protocol outlines a general method for assessing the inhibition of the NF-κB signaling pathway, a key mechanism in inflammation.

Objective: To determine the effect of this compound on the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells onto glass coverslips in 24-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Immunostaining: Block non-specific binding with 1% BSA for 1 hour. Incubate with the primary antibody against NF-κB p65 overnight at 4°C. Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

-

Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Anti-tumor Activity Assessment: PI3K/Akt/mTOR Pathway Analysis

This protocol describes a general method for investigating the effect of this compound analogs (like Tenacissoside H) on the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Objective: To determine if this compound or its analogs inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in cancer cells.

Materials:

-

Cancer cell line (e.g., HepG2 human hepatocellular carcinoma cells)

-

Cell culture medium and supplements

-

This compound or analog

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-PI3K

-

Total PI3K

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-mTOR

-

Total mTOR

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells and treat with various concentrations of this compound or its analog for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the inhibitory effect of the compound on the PI3K/Akt/mTOR pathway.

Visualization of Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided in DOT language for Graphviz.

Conclusion

This compound, as a key bioactive compound in Marsdenia tenacissima, represents a compelling link between traditional herbal medicine and modern pharmacology. The historical use of the plant for inflammatory and respiratory conditions, as well as its more recent application in cancer therapy, is now being substantiated by scientific investigations into the molecular mechanisms of its constituent steroidal glycosides. The inhibition of key inflammatory and oncogenic signaling pathways, such as NF-κB and PI3K/Akt/mTOR, by this compound and its analogs provides a scientific basis for these traditional applications. This guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound, leveraging the rich legacy of its ethnobotanical origins. Future research should focus on quantifying this compound in traditional preparations to establish a more direct correlation between traditional dosages and pharmacological activity, and on conducting clinical trials to validate its efficacy and safety in human populations.

References

A Technical Review of the Pharmacological Effects of Tenacissoside G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G (Tsd-G), a C21 steroidal saponin (B1150181) isolated from the traditional Chinese medicinal plant Marsdenia tenacissima, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, Tsd-G has demonstrated notable potential in the modulation of inflammatory processes and the potentiation of anti-cancer therapies. This technical guide provides a comprehensive review of the current scientific literature on the pharmacological effects of this compound, with a focus on its anti-inflammatory and anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Anti-inflammatory Effects in Osteoarthritis

This compound has been shown to alleviate the symptoms of osteoarthritis (OA) by exerting significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit the expression of key inflammatory mediators and matrix-degrading enzymes in chondrocytes, the primary cells in cartilage.

Quantitative Data Summary

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| iNOS, TNF-α, IL-6, MMP-3, MMP-13 mRNA Expression | IL-1β-induced primary mouse chondrocytes | This compound | Significant inhibition | [1] |

| Collagen-II Degradation | IL-1β-induced primary mouse chondrocytes | This compound | Significantly suppressed | [1] |

| NF-κB Activation | IL-1β-induced primary mouse chondrocytes | This compound | Significantly suppressed | [1] |

| Articular Cartilage Damage | DMM-induced OA mice | This compound | Decreased | [1] |

| OARSI Score | DMM-induced OA mice | This compound | Reduced | [1] |

Experimental Protocols

In Vitro Model of Osteoarthritis:

-

Cell Culture: Primary chondrocytes were isolated from the femoral condyles and tibial plateaus of neonatal mice and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Induction of Inflammation: Chondrocytes were pre-treated with various concentrations of this compound for 2 hours before being stimulated with 10 ng/mL of recombinant mouse IL-1β for 24 hours to mimic the inflammatory conditions of osteoarthritis.

-

Analysis:

-

Gene Expression: Total RNA was extracted, and the mRNA levels of iNOS, TNF-α, IL-6, MMP-3, and MMP-13 were quantified using real-time quantitative PCR (RT-qPCR).

-

Protein Expression: Protein levels of Collagen-II, MMP-13, p65, p-p65, and IκBα were determined by Western blot analysis.

-

Immunofluorescence: The expression of Collagen-II was visualized using immunofluorescence staining.

-

In Vivo Model of Osteoarthritis:

-

Animal Model: An osteoarthritis model was surgically induced in male C57BL/6 mice by destabilization of the medial meniscus (DMM) of the knee joint.

-

Treatment: Mice in the treatment group received daily intragastric administration of this compound.

-

Analysis:

-

Histological Analysis: Knee joint tissues were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with Safranin O-Fast Green to assess cartilage degradation. The severity of OA was graded using the Osteoarthritis Research Society International (OARSI) scoring system.

-

Micro-CT Analysis: The microarchitecture of the subchondral bone was evaluated using micro-computed tomography.

-

Signaling Pathway

This compound exerts its anti-inflammatory effects in osteoarthritis primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of p65, thereby inhibiting NF-κB activation.

Anti-Cancer Effects: Reversal of Paclitaxel (B517696) Resistance in Ovarian Cancer

This compound has demonstrated the ability to reverse paclitaxel (PTX) resistance in ovarian cancer cells. This effect is attributed to its modulation of specific signaling pathways that contribute to drug efflux and cell survival.

Quantitative Data Summary

| Parameter | Cell Line | Treatment | Result | Reference |

| Reversal of PTX resistance | A2780/T (PTX-resistant ovarian cancer cells) | This compound in combination with PTX | Reverses PTX resistance | |

| Cell Proliferation | A2780/T cells | This compound | Regulated | |

| Cell Cycle | A2780/T cells | This compound | Regulated | |

| Apoptosis | A2780/T cells | This compound | Induced | |

| Migration | A2780/T cells | This compound | Inhibited | |

| Src, PTN, P-gp expression | A2780/T cells | This compound | Inhibited |

Experimental Protocols

Cell Culture and Drug Treatment:

-

Cell Lines: Paclitaxel-resistant human ovarian cancer cell line A2780/T was used.

-

Treatment: Cells were treated with this compound, paclitaxel, or a combination of both for various time points.

In Vitro Assays:

-

Cell Viability: The half-maximal inhibitory concentration (IC50) of paclitaxel with and without this compound was determined using the CCK-8 assay to calculate the reversal fold.

-

Apoptosis Assay: Apoptosis was assessed by Hoechst 33342 staining and flow cytometry analysis of Annexin V-FITC/PI stained cells.

-

Wound Healing Assay: The effect of this compound on cell migration was evaluated using a wound-healing assay.

-

Western Blot and RT-PCR: The protein and mRNA expression levels of Src, Pleiotrophin (PTN), and P-glycoprotein (P-gp) were determined by Western blot and RT-qPCR, respectively.

-

P-gp Activity Assay: The drug efflux function of P-gp was measured by flow cytometry using a fluorescent substrate of P-gp.

Signaling Pathway

The mechanism by which this compound reverses paclitaxel resistance in ovarian cancer involves the inhibition of the Src/PTN/P-gp signaling axis. Src, a non-receptor tyrosine kinase, can activate downstream signaling pathways that promote cell survival and drug resistance. One such pathway involves Pleiotrophin (PTN), which can upregulate the expression of the drug efflux pump P-glycoprotein (P-gp). By inhibiting the expression and phosphorylation of Src, this compound leads to the downregulation of PTN and P-gp, thereby increasing the intracellular concentration and efficacy of paclitaxel.

Experimental Workflow for Investigating Drug Resistance Reversal

The following diagram outlines a general experimental workflow for studying the potential of a compound to reverse drug resistance in cancer cells.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent, particularly in the fields of inflammation and oncology. Its ability to modulate the NF-κB and Src/PTN/P-gp signaling pathways highlights its potential as a multi-target compound. The data presented in this technical guide underscore the need for further investigation into the pharmacological properties of this compound. Future research should focus on:

-

Elucidating the full spectrum of its pharmacological effects, including potential neuroprotective, cardioprotective, and metabolic activities.

-

Conducting more extensive preclinical in vivo studies to validate its efficacy and safety in various disease models.

-

Optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches.

-

Exploring its potential in combination therapies with other established drugs to enhance therapeutic outcomes.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals, providing a structured overview of the current knowledge on this compound and paving the way for future discoveries.

References

Methodological & Application

Application Note: Quantitative Determination of Tenacissoside G in Plasma using UPLC-MS/MS

Introduction

Tenacissoside G is a key active component isolated from the traditional medicinal plant Marsdenia tenacissima. For pharmacokinetic studies and toxicological assessments, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma. The method is demonstrated to be simple, rapid, and suitable for pharmacokinetic research.

Experimental

Instrumentation and Software

-

UPLC System: Waters ACQUITY UPLC H-Class PLUS

-

Mass Spectrometer: AB SCIEX 6500 QTRAP

-

Data Acquisition and Processing: Analyst® Software

Materials and Reagents

-

This compound reference standard

-

Astragaloside IV (Internal Standard, IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (HPLC grade)

-

Ethyl acetate (B1210297) (Analytical grade)

-

Ultrapure water

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of this compound from plasma samples.[1][2][3][4] To 100 μL of plasma, 10 μL of the internal standard solution (Astragaloside IV, 1.0 μg/mL) and 1.0 mL of ethyl acetate were added.[1] The mixture was vortexed for 1.0 minute and then centrifuged at 13,000 rpm for 5 minutes at 4°C. The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 μL of methanol, vortexed, and centrifuged at 13,000 rpm for 5 minutes. A 2 μL aliquot of the supernatant was injected into the UPLC-MS/MS system for analysis.

UPLC-MS/MS Conditions

A UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm) was used for chromatographic separation. The mobile phase consisted of a gradient of acetonitrile and water containing 0.1% formic acid, at a flow rate of 0.4 mL/min. The mass spectrometer was operated in positive ion electrospray (ESI) mode, and quantitation was performed using multiple reaction monitoring (MRM).

Method Validation

The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability, meeting the requirements for bioanalytical method validation.

Protocols

1. Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound and Astragaloside IV (IS) in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to obtain working solutions for calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution with methanol to a concentration of 1.0 μg/mL.

2. Preparation of Calibration Standards and Quality Control Samples

-

Add the appropriate amount of this compound working solution to blank plasma to prepare calibration standards at concentrations of 5, 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL.

-

Prepare QC samples at three concentration levels: low (8 ng/mL), medium (180 ng/mL), and high (1800 ng/mL) in the same manner.

3. Plasma Sample Extraction Protocol

-

Pipette 100 μL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 μL of the internal standard working solution (Astragaloside IV, 1.0 μg/mL).

-

Add 1.0 mL of ethyl acetate.

-

Vortex mix for 1.0 minute.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 μL of methanol.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis

-

Set up the UPLC and MS/MS systems with the parameters detailed in the UPLC-MS/MS Conditions section.

-

Inject 2 μL of the prepared sample into the system.

-

Acquire and process the data using the appropriate software.

Quantitative Data Summary

Table 1: Linearity of this compound in Plasma

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) |

| This compound | 5 - 2000 | > 0.99 |

Table 2: Precision and Accuracy of this compound in Plasma

| Concentration (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (%) |

| 8 | < 10% | < 10% | 90% - 111% |

| 180 | < 10% | < 10% | 90% - 111% |

| 1800 | < 10% | < 10% | 90% - 111% |

Table 3: Recovery and Matrix Effect of this compound in Plasma

| Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| 8 | > 92% | 94% - 109% |

| 180 | > 92% | 94% - 109% |

| 1800 | > 92% | 94% - 109% |

Table 4: Stability of this compound in Plasma

| Stability Condition | Accuracy (%) | RSD (%) |

| Autosampler (2 h) | 88% - 112% | < 13% |

| Room Temperature (24 h) | 88% - 112% | < 13% |

| Freeze-Thaw Cycles (3 cycles) | 88% - 112% | < 13% |

| Long-term (-20°C for 30 days) | 88% - 112% | < 13% |

Visualizations

Caption: Workflow for UPLC-MS/MS analysis of this compound in plasma.

References

- 1. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cell-Based Assays of Tenacissoside G Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the in vitro biological activities of Tenacissoside G, a C21 steroidal glycoside isolated from Marsdenia tenacissima. The following sections outline experimental procedures to assess its anti-inflammatory, anti-cancer, and potential neuroprotective effects.

Anti-Inflammatory Activity of this compound in an Osteoarthritis Model

This compound has been shown to possess anti-inflammatory properties by mitigating the effects of interleukin-1β (IL-1β)-induced inflammation in chondrocytes, suggesting its potential as a therapeutic agent for osteoarthritis.[1] The primary mechanism of action involves the inhibition of the NF-κB signaling pathway.[1]

Quantitative Data Summary

| Cell Line | Treatment | Biomarker | Assay | Result |

| Primary Mouse Chondrocytes | IL-1β + this compound | iNOS, TNF-α, IL-6, MMP-3, MMP-13 | RT-PCR | Significant inhibition of mRNA expression[1] |

| Primary Mouse Chondrocytes | IL-1β + this compound | Collagen-II | Western Blot, Immunofluorescence | Inhibition of degradation[1] |

| Primary Mouse Chondrocytes | IL-1β + this compound | p-p65, IκBα | Western Blot | Suppression of NF-κB activation[1] |

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: Primary mouse chondrocytes.

-

Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed chondrocytes in appropriate culture plates.

-

Once cells reach 80% confluency, pre-treat with varying concentrations of this compound for 2 hours.

-

Induce inflammation by adding IL-1β (10 ng/mL) and co-incubate with this compound for 24 hours.

-

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of inflammatory and catabolic genes.

-

Procedure:

-

Lyse the treated cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for iNOS, TNF-α, IL-6, MMP-3, MMP-13, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2-ΔΔCt method.

-

3. Protein Extraction and Western Blot Analysis

-

Objective: To determine the protein levels of key signaling and structural molecules.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Collagen-II, MMP-13, p65, phospho-p65 (p-p65), and IκBα overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. Immunofluorescence Staining

-

Objective: To visualize the expression and localization of Collagen-II.

-

Procedure:

-

Grow chondrocytes on glass coverslips and treat as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with goat serum.

-

Incubate with a primary antibody against Collagen-II.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Signaling Pathway and Workflow Diagrams

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-Cancer Activity of this compound

This compound has demonstrated the ability to reverse paclitaxel (B517696) resistance in ovarian cancer cells by targeting the Src/PTN/P-gp signaling axis. Related compounds, such as Tenacissoside C, have shown cytotoxicity in other cancer cell lines through cell cycle arrest and apoptosis induction.

Quantitative Data Summary

| Cell Line | Treatment | Assay | Result |

| A2780/T (Paclitaxel-resistant Ovarian Cancer) | This compound + Paclitaxel | CCK-8 Assay | Reversal of paclitaxel resistance |

| A2780/T | This compound + Paclitaxel | Hoechst 33342, Flow Cytometry | Increased apoptosis |

| A2780/T | This compound + Paclitaxel | Wound Healing Assay | Inhibition of cell migration |

| K562 (Chronic Myeloid Leukemia) | Tenacissoside C | MTT Assay | IC50 values: 31.4 µM (24h), 22.2 µM (48h), 15.1 µM (72h) |

| K562 | Tenacissoside C | Flow Cytometry | G0/G1 cell cycle arrest and pro-apoptotic activity |

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

-

Procedure:

-

Seed cancer cells (e.g., A2780/T, K562) in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound, alone or in combination with another therapeutic agent (e.g., paclitaxel), for 24, 48, and 72 hours.

-

Add MTT or CCK-8 solution to each well and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability and IC50 values.

-

2. Apoptosis Assays

-

Objective: To assess the induction of apoptosis by this compound.

-

A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

B. Hoechst 33342 Staining:

-

Treat cells with this compound.

-

Stain the cells with Hoechst 33342 dye.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

-

3. Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Procedure:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

4. Cell Migration Assay (Wound Healing Assay)

-

Objective: To evaluate the effect of this compound on cancer cell migration.

-

Procedure:

-

Grow cells to a confluent monolayer in a culture plate.

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash to remove detached cells.

-

Incubate the cells with media containing this compound.

-

Capture images of the wound at different time points (e.g., 0 and 24 hours).

-

Measure the wound closure area to quantify cell migration.

-

5. Western Blot Analysis for Signaling Pathways

-

Objective: To investigate the molecular mechanism of this compound's anti-cancer activity.

-

Procedure:

-

Perform Western blot analysis as described in the anti-inflammatory section.

-

Use primary antibodies relevant to cancer signaling pathways, such as Src, PTN, P-gp, Cyclin D1, Bcl-2, Bax, Caspase-9, and Caspase-3.

-

Signaling Pathway and Workflow Diagrams

Caption: Workflow for assessing the anti-cancer activity of this compound.

Caption: Inhibition of the Src/PTN/P-gp signaling axis by this compound.

Proposed Assays for Neuroprotective Activity of this compound

While direct studies on the neuroprotective effects of this compound are limited, its anti-inflammatory and anti-apoptotic properties suggest potential activity in this area. The following protocols, based on established methods for other neuroprotective compounds, can be adapted to investigate this potential.

Experimental Protocols

1. Neuroprotection Assay against Excitotoxicity

-

Objective: To assess the ability of this compound to protect neurons from glutamate- or NMDA-induced cell death.

-

Cell Lines: HT22 hippocampal neurons or primary cortical neurons.

-

Procedure:

-

Culture neuronal cells.

-

Pre-treat cells with various concentrations of this compound for 6-24 hours.

-

Induce excitotoxicity by exposing cells to a neurotoxin such as glutamate (B1630785) (e.g., 5 mM) or N-methyl-D-aspartate (NMDA).

-

After the incubation period, assess cell viability using the MTT assay.

-

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To determine if this compound can mitigate oxidative stress in neurons.

-

Procedure:

-

Treat neuronal cells with this compound and a neurotoxin as described above.

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry. A decrease in fluorescence in this compound-treated cells would indicate reduced ROS levels.

-

3. Western Blot Analysis for Neuroprotective Pathways

-

Objective: To investigate the signaling pathways involved in the potential neuroprotective effects of this compound.

-

Procedure:

-

Perform Western blot analysis on lysates from treated neuronal cells.

-

Probe for key proteins involved in neuronal survival and apoptosis, such as components of the TrkB/CREB/BDNF pathway, Nrf-2, and apoptosis-related proteins (Bcl-2, Bax, cleaved Caspase-3).

-

Workflow Diagram

Caption: Proposed workflow for assessing the neuroprotective activity of this compound.

References

Application Notes and Protocols for Tenacissoside G Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G (Tsd-G), a C21 steroidal glycoside isolated from Marsdenia tenacissima, has demonstrated significant therapeutic potential in preclinical studies. Its biological activities include anti-inflammatory effects, induction of apoptosis, and the reversal of multidrug resistance in cancer cells. These application notes provide detailed protocols for investigating the effects of this compound in cell culture, with a focus on its anti-inflammatory properties in primary chondrocytes and its pro-apoptotic and resistance-reversing effects in ovarian cancer cells. The provided methodologies for cell viability assays, apoptosis analysis, and Western blotting will enable researchers to effectively evaluate the therapeutic potential of this compound.

Data Presentation

Table 1: Effective Concentrations of this compound in a Paclitaxel-Resistant Ovarian Cancer Cell Line (A2780/T)

| Parameter | Cell Line | Treatment | Concentration | Duration | Effect |

| Reversal of Paclitaxel (B517696) Resistance | A2780/T | This compound + Paclitaxel | Not specified | 24 hours | Reverses paclitaxel resistance and enhances apoptosis[1] |

| Apoptosis Induction | A2780/T | This compound + Paclitaxel | Not specified | 24 hours | Induces apoptosis[1] |

| Inhibition of Migration | A2780/T | This compound + Paclitaxel | Not specified | 24 hours | Inhibits cell migration[1] |

Table 2: Anti-Inflammatory Effects of this compound on Primary Mouse Chondrocytes

| Parameter | Cell Line | Inducing Agent | This compound Concentration | Effect |

| Inhibition of Pro-inflammatory Mediators | Primary Mouse Chondrocytes | IL-1β | Not specified | Significantly inhibits the expression of iNOS, TNF-α, and IL-6[2] |

| Inhibition of Matrix-Degrading Enzymes | Primary Mouse Chondrocytes | IL-1β | Not specified | Significantly inhibits the expression of MMP-3 and MMP-13[2] |

| Suppression of NF-κB Activation | Primary Mouse Chondrocytes | IL-1β | Not specified | Significantly suppresses NF-κB activation |

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer progression and inflammation.

Caption: this compound reverses paclitaxel resistance by inhibiting the Src/PTN/P-gp signaling axis.

References

Tenacissoside G: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a C21 steroid isolated from the stems of Marsdenia tenacissima.[1] Emerging research has highlighted its potential therapeutic effects, including the reversal of multidrug resistance in cancer cells and anti-inflammatory properties.[1][2] Notably, this compound has been shown to reverse paclitaxel (B517696) resistance in ovarian cancer cells and alleviate osteoarthritis by modulating the NF-κB signaling pathway.[2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments to facilitate further investigation into its biological activities.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Data | Reference |

| Molecular Weight | 792.95 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage of Solid | 4°C, protect from light | |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |

Preparation of this compound for Cell Culture

1. Reconstitution of this compound

This compound is typically supplied as a solid. To prepare it for cell culture experiments, a stock solution in a suitable solvent is required.

-

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

-

Procedure for Preparing a 10 mM Stock Solution:

-

Equilibrate the vial of solid this compound to room temperature before opening.

-

Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1.26 mL of DMSO to 10 mg of this compound.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

-

2. Preparation of Working Solutions

Working solutions of this compound should be prepared fresh for each experiment by diluting the stock solution in a complete cell culture medium.

-

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Serially dilute the stock solution with a complete cell culture medium to the desired final concentrations.

-

Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.

-

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to establish a dose-response curve.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to investigate the effect of this compound on the NF-κB signaling pathway.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Stimulating agent (e.g., TNF-α or IL-1β)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

The following table summarizes key quantitative data from published studies on this compound and a related compound, providing a reference for experimental design.

| Compound | Cell Line | Assay | Concentration/IC₅₀ | Treatment Duration | Reference |

| This compound | Ovarian Cancer Cells (A2780/T) | CCK-8 | Not specified (used in combination with Paclitaxel) | 24 hours | |

| This compound | Primary Mouse Chondrocytes | Western Blot | 1, 5, 10 µM | 2 hours pre-treatment | |

| Tenacissoside C | K562 | MTT | IC₅₀: 31.4 µM | 24 hours | |

| Tenacissoside C | K562 | MTT | IC₅₀: 22.2 µM | 48 hours | |

| Tenacissoside C | K562 | MTT | IC₅₀: 15.1 µM | 72 hours |

Visualizations

Experimental Workflow for Investigating this compound

Caption: A general experimental workflow for studying the effects of this compound in cell culture.

Proposed Signaling Pathway of this compound in Inflammation

Caption: this compound's proposed mechanism of inhibiting the NF-κB inflammatory pathway.

References

Application Notes and Protocols for Tenacissoside G Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Tenacissoside G administration in rodent models, focusing on its pharmacokinetic profile and anti-inflammatory effects. Detailed experimental protocols are provided to facilitate the replication and further investigation of its therapeutic potential.

Pharmacokinetic Profile in Rats

A study by Chen et al. (2023) investigated the pharmacokinetic properties of this compound in rats following both intravenous and oral administration.[1][2] The findings from this study are crucial for determining appropriate dosing regimens in subsequent efficacy and toxicology studies.

Quantitative Pharmacokinetic Data

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats |

| Number of Animals | 6 | 6 |

| Bioavailability | - | 22.9%[1][3] |

Anti-inflammatory Effects in a Mouse Model of Osteoarthritis

This compound has demonstrated significant anti-inflammatory effects in a destabilization of the medial meniscus (DMM)-induced osteoarthritis mouse model.[4] The compound was found to alleviate the progression of osteoarthritis by inhibiting the NF-κB signaling pathway.

Quantitative In Vivo Efficacy Data

| Parameter | Control (Vehicle) | This compound |

| Animal Model | DMM-induced Osteoarthritis Mice | DMM-induced Osteoarthritis Mice |

| Outcome | Articular cartilage damage | Decreased articular cartilage damage |

| Histological Score | High OARSI score | Reduced OARSI score |

Experimental Protocols

Pharmacokinetic Study in Rats

This protocol is based on the methodology described by Chen et al. (2023).

1. Animal Model:

-

Species: Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. This compound Preparation and Administration:

-

Intravenous (IV) Administration:

-

Dose: 1 mg/kg.

-

Preparation: Dissolve this compound in a suitable vehicle for intravenous injection.

-

Administration: Administer via the tail vein.

-

-

Oral (PO) Administration:

-

Dose: 5 mg/kg.